molecular formula C26H17BrN2O2 B14374644 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-82-3

6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14374644
CAS No.: 88538-82-3
M. Wt: 469.3 g/mol
InChI Key: CRZWXNVMIVWXHV-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Phenoxyphenyl and Phenyl Group Introduction: The phenoxyphenyl and phenyl groups can be introduced through Suzuki coupling reactions using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.

    6-Iodo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its halogenated analogs.

Properties

CAS No.

88538-82-3

Molecular Formula

C26H17BrN2O2

Molecular Weight

469.3 g/mol

IUPAC Name

6-bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H17BrN2O2/c27-19-11-16-24-23(17-19)26(30)29(25(28-24)18-7-3-1-4-8-18)20-12-14-22(15-13-20)31-21-9-5-2-6-10-21/h1-17H

InChI Key

CRZWXNVMIVWXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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